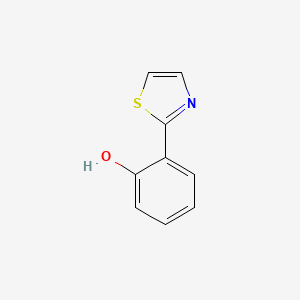

2-(1,3-Thiazol-2-yl)phenol

Description

Significance of Thiazole (B1198619) and Phenolic Scaffolds in Molecular Design

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in numerous biologically active compounds. ontosight.airesearchgate.netglobalresearchonline.nettsijournals.com Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netcolab.wsnih.gov The thiazole ring's aromatic nature and its capacity for various chemical modifications make it a versatile building block in drug discovery and development. globalresearchonline.netnih.gov

Similarly, the phenolic scaffold, characterized by a hydroxyl group attached to an aromatic ring, is a crucial feature in many natural and synthetic compounds. mdpi.com Phenols are particularly recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govresearchgate.net The integration of phenolic groups into molecular design is a common strategy for developing compounds that can mitigate oxidative stress, a factor implicated in numerous diseases. nih.gov

The combination of these two scaffolds in 2-(1,3-Thiazol-2-yl)phenol and its analogs is therefore a deliberate strategy to create hybrid molecules that may possess a synergistic or expanded range of biological activities. ontosight.aimdpi.com

Overview of Heterocyclic Compound Research Methodologies

The investigation of heterocyclic compounds like this compound involves a multidisciplinary approach, combining synthesis, characterization, and computational analysis.

Synthesis: The creation of these molecules often relies on established synthetic routes such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. smolecule.com Other common techniques in heterocyclic chemistry include ring-closure reactions, cycloadditions, and various substitution reactions to modify the core structure. numberanalytics.comigi-global.com

Characterization: Once synthesized, the precise structure and purity of the compounds are confirmed using a suite of analytical techniques. Spectroscopic methods are indispensable, with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) providing detailed information about the molecular framework. numberanalytics.commdpi.com Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups, while Mass Spectrometry (MS) determines the molecular weight and elemental composition. numberanalytics.commdpi.com For crystalline compounds, single-crystal X-ray diffraction offers definitive structural elucidation. anadolu.edu.tr

Computational Studies: In recent years, computational modeling has become an integral part of heterocyclic chemistry research. numberanalytics.com Techniques like Density Functional Theory (DFT) are widely used to predict molecular structures, electronic properties, and reactivity. numberanalytics.com Molecular docking studies are employed to simulate the interaction of these compounds with biological targets, such as proteins or enzymes, providing insights into their potential mechanisms of action. ajpsonline.com These computational approaches can guide the design of new derivatives with improved properties and help rationalize experimental findings. anadolu.edu.trnumberanalytics.com

Scope and Objectives of Research on this compound and its Derivatives

Research focused on this compound and its derivatives is driven by several key objectives. A primary goal is the synthesis of new analogs by modifying the core structure to explore structure-activity relationships (SAR). nih.gov These modifications can involve adding different substituents to either the thiazole or the phenol (B47542) ring to modulate the compound's electronic and steric properties.

A major area of investigation is the evaluation of their biological activities. Given the known properties of the parent scaffolds, research often focuses on screening for antimicrobial (antibacterial and antifungal) and antioxidant activities. nih.govmdpi.com For instance, studies have explored the potential of phenolic thiazoles as potent antioxidants and radical scavengers. mdpi.comnih.gov The antimicrobial properties are tested against a panel of pathogenic bacteria and fungi to determine their efficacy and spectrum of activity. rsc.orgnih.govmdpi.com

Furthermore, computational studies, including molecular docking and DFT calculations, are employed to understand the underlying mechanisms of their observed biological activities and to predict the potential of newly designed derivatives. anadolu.edu.trajpsonline.combohrium.com The overarching aim is to identify lead compounds that could serve as a basis for the development of new therapeutic agents. colab.ws

Interactive Data Tables

Below are interactive tables summarizing key data related to the synthesis and characterization of thiazole-phenol derivatives.

Table 1: Spectroscopic Data for a Representative Thiazole Derivative

| Technique | Data | Reference |

| ¹H-NMR (DMSO-d₆, ppm) | 11.52 (s, 1H, NH), 9.05 (s, 1H, CH-S), 8.55 (s, 1H, CH=N), 7.87 (d, J = 9, 1H, Har), 7.82 (s, 1H, Har coumarin), 7.65 (t, J = 9, 1H, Har), 7.45–7.36 (m, 3H, Har), 6.80 (s, 1H, Har phenol), 1.40 (s, 9H, t-Bu), 1.35 (s, 9H, t-Bu) | mdpi.com |

| ¹³C-NMR (DMSO-d₆, ppm) | 166.4, 159.2, 152.8, 147.2, 146.2, 144.6, 142.5, 139.0, 138.5, 136.1, 132.3, 129.4, 125.2, 120.8, 119.6, 116.4, 110.6, 35.5, 35.3, 32.9, 29.6 | mdpi.com |

| FT-IR (ν, cm⁻¹) | 3416 (O–H), 1710 (C=O), 1608 (C=C), 1375 (C-H Ar) | mdpi.com |

Table 2: Antimicrobial Activity of a Thiazole Derivative

| Microorganism | Activity | Reference |

| P. aeruginosa ATCC 27853 | Very active compared to norfloxacin | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGPRZMQSREDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83053-38-7 | |

| Record name | 2-(1,3-thiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,3 Thiazol 2 Yl Phenol and Analogues

Established Reaction Pathways

Established methods for the synthesis of 2-(1,3-thiazol-2-yl)phenol and its analogues often rely on robust and well-documented chemical transformations. These pathways, while sometimes requiring multiple steps, are foundational in heterocyclic chemistry.

Schiff Base Formation and Subsequent Reduction Strategies

A primary route to obtaining analogues of this compound involves a two-step process: the formation of a Schiff base followed by the reduction of the resulting imine bond. This strategy is effective for creating a saturated linkage between the thiazole (B1198619) and phenol (B47542) moieties.

The initial step is the condensation reaction between an aminothiazole or a related derivative and a hydroxy-substituted aldehyde. For instance, the Schiff base (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol is synthesized through the reaction of 2-aminobenzothiazole (B30445) with 2-hydroxy-benzaldehyde (salicylaldehyde). researchgate.net Similarly, 2-(Thiazol-2yliminomethyl)-phenol can be prepared by refluxing 2-aminothiazole (B372263) with salicylaldehyde (B1680747) in methanol, often with a few drops of glacial acetic acid to catalyze the reaction. The general scheme for this condensation is a well-established method for forming the characteristic C=N double bond of the Schiff base. nih.gov

The subsequent reduction of the imine to an amine is a critical step. The compound (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol has been successfully reduced to 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol using sodium borohydride (B1222165) (NaBH₄). researchgate.net However, this reduction is not always straightforward. Research has shown that some phenolic Schiff bases can be difficult to reduce with sodium borohydride, a phenomenon attributed to the planar structure of the molecules and strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the imino nitrogen. uq.edu.au

Table 1: Examples of Thiazolyl Schiff Base Synthesis

| Starting Amine | Starting Aldehyde | Product | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | 2-Hydroxy-benzaldehyde | (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol | researchgate.net |

| 2-Aminothiazole | 2-Hydroxy-benzaldehyde | 2-(Thiazol-2yliminomethyl)-phenol |

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for the formation of the thiazole ring itself. nbinno.com This method involves the condensation of an α-haloketone with a thioamide. By carefully selecting the starting materials, a phenol group can be incorporated into the final thiazole structure.

A direct application of this method to produce a phenol-containing thiazole is the synthesis of 2-(2-Amino-5-methylthiazol-4-yl)phenol. This compound is prepared by refluxing 2-bromo-1-(2-hydroxyphenyl)-1-propanone with thiourea (B124793) in an ethanol (B145695) solution. This reaction directly constructs the thiazole ring with the desired hydroxyphenyl substituent attached. acs.org

The versatility of the Hantzsch synthesis allows for the creation of a wide variety of substituted thiazoles. nbinno.com Modifications to the classical procedure include the use of microwave irradiation to accelerate the reaction and improve yields, as demonstrated in the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas. Further adaptations have focused on developing more environmentally friendly one-pot procedures using reusable catalysts. asianpubs.org

Table 2: Hantzsch Synthesis for Phenol-Containing Thiazole Analogues

| α-Haloketone | Thioamide/Thiourea | Product | Reference |

|---|---|---|---|

| 2-bromo-1-(2-hydroxyphenyl)-1-propanone | Thiourea | 2-(2-Amino-5-methylthiazol-4-yl)phenol | acs.org |

Novel and Green Synthesis Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods. These include one-pot multicomponent reactions, derivatization through glycosylation, and the use of eco-friendly catalysts.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single vessel to form a final product, incorporating most or all of the atoms of the starting materials. This approach offers significant advantages by reducing the number of synthetic steps, minimizing waste, and saving time and energy. researchgate.net

Several thiazole derivatives have been synthesized using one-pot MCRs. For example, a three-component reaction involving 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes has been developed to produce new Hantzsch thiazole derivatives. This reaction proceeds in high yield under the catalysis of silica-supported tungstosilisic acid. A novel series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives has also been prepared via a one-pot, three-component reaction. wikipedia.org These protocols exemplify the trend towards creating complex heterocyclic structures in a single, efficient operation.

Glycosylation Reactions in Thiazole Derivatization

Glycosylation, the enzymatic or chemical attachment of sugars to another molecule, is a key strategy for modifying the properties of bioactive compounds. The phenolic hydroxyl group in this compound and its analogues is a prime target for such derivatization.

A unique approach for the synthesis of new thiazole O-glycosides has been reported. In this method, a Schiff base derivative, 2-(imino substituted benzal)-4-(4-hydroxy-phenyl)-5-(4-phenyl-1H-imidazol-2-yl)-thiazole, undergoes glucosylation using acetobromoglucose as the glycosyl donor. This reaction yields the corresponding 2,3,4,6-tetra-O-acetyl-p-O-β-D-glucosidoxyphenyl derivative, which can be subsequently deacetylated to produce the final thiazole O-glycoside. In a related strategy, thiazole thioglycosides have been synthesized by reacting potassium 4-amino-5-substituted-thiazole-2-thiolates with peracetylated sugar bromides, demonstrating another route for attaching carbohydrate moieties to the thiazole scaffold.

Eco-Friendly Catalytic Methods for Related Benzothiazole (B30560) Systems

The principles of green chemistry have driven the development of eco-friendly catalytic methods for synthesizing benzothiazoles, which are structurally related to this compound. These methods prioritize the use of non-toxic reagents, reusable catalysts, and milder reaction conditions.

A variety of green catalytic systems have been successfully employed:

Silica Sulfuric Acid : This solid acid catalyst has been used for the one-pot synthesis of 2-substituted benzothiazoles from aromatic aldehydes and o-aminothiophenol at room temperature, offering an environmentally friendly and reusable option.

Catalyst-Free Systems : Methods have been developed that proceed without any catalyst, such as the reaction of aromatic amines, aliphatic amines, and elemental sulfur, or the simple combination of aldehydes and 2-aminothiophenols in a sustainable solvent like ethanol.

Aqueous Media : The use of water as a solvent is a key aspect of green chemistry. Copper sulfate (B86663) (CuSO₄) has been used as an inexpensive catalyst for the synthesis of benzothiazole-2-thiol derivatives in aqueous media.

Nanocatalysts : An efficient palladium nanoparticle-decorated chitosan (B1678972) material has been utilized as a heterogeneous catalyst for the C-H arylation of benzothiazole under ultrasonic irradiation, showcasing a sustainable and efficient approach.

These examples highlight a significant shift towards sustainable practices in the synthesis of benzothiazole and related heterocyclic systems.

Strategic Functionalization and Derivatization

Electrophilic and Nucleophilic Substitution Reactions on Thiazole and Phenol Moieties

The reactivity of the this compound scaffold is dictated by the electronic properties of its constituent rings. The thiazole ring's electron distribution makes it susceptible to both electrophilic and nucleophilic attacks at specific positions. The π-electron density of the thiazole ring indicates that the C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich. pharmaguideline.comresearchgate.net Consequently, nucleophilic substitution is most likely to occur at the C2 position. researchgate.net Conversely, electrophilic substitution preferentially takes place at the C5 position, or at the C4 position if C5 is already occupied. pharmaguideline.comresearchgate.net

The presence of the electron-donating hydroxyl group on the phenol ring activates it towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. rhhz.net However, this can lead to a lack of regioselectivity. rhhz.net To achieve selective derivatization, advanced strategies that regioselectively activate the aromatic C-H bond of phenols are being increasingly employed. rhhz.net

Common electrophilic substitution reactions for the thiazole moiety include halogenation and mercuration, which primarily occur at the C5 position. pharmaguideline.com For the phenol moiety, classical derivatization strategies often result in poor regioselectivity due to the activating effect of the hydroxyl group. rhhz.net

Table 1: Regioselectivity of Substitution Reactions on Thiazole and Phenol Moieties To display the table, click on the headers to sort the data.

| Ring System | Type of Reaction | Preferred Position(s) | Influencing Factors |

|---|---|---|---|

| Thiazole | Electrophilic Substitution | C5 (or C4 if C5 is occupied) pharmaguideline.comresearchgate.net | Electron-donating substituents at C2 facilitate attack at C5. pharmaguideline.com |

| Thiazole | Nucleophilic Substitution | C2 pharmaguideline.comresearchgate.net | Highest electron-deficiency at this position. pharmaguideline.com |

| Phenol | Electrophilic Aromatic Substitution | Ortho, Para rhhz.net | Activating effect of the hydroxyl group. rhhz.net |

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental strategies for modifying the this compound structure. These reactions can be targeted at either the nitrogen atom of the thiazole ring or the aromatic phenol ring.

N-alkylation of the thiazole ring with alkyl halides leads to the formation of thiazolium cations. pharmaguideline.com In these cations, a significant portion of the positive charge is localized on the sulfur atom, and the structure is resonance-stabilized. pharmaguideline.com

Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups, respectively, onto the phenol ring. youtube.comlibretexts.org These electrophilic aromatic substitution reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. youtube.comlibretexts.org However, Friedel-Crafts alkylation has limitations, including the potential for polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com Friedel-Crafts acylation, on the other hand, introduces a deactivating acyl group, which prevents further acylation. libretexts.org The resulting acylphenol can then be reduced to the corresponding alkyl derivative if desired, avoiding the issues associated with direct alkylation. youtube.com

Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes has emerged as a highly regioselective method for producing 2-acylphenols. nih.gov This approach avoids the use of harsh Lewis acids and offers a more direct route to ortho-acylated phenol derivatives. nih.gov

Table 2: Comparison of Alkylation and Acylation Methods To display the table, click on the headers to sort the data.

| Reaction | Substrate Moiety | Reagents/Catalysts | Key Features & Limitations |

|---|---|---|---|

| N-Alkylation | Thiazole Ring | Alkyl halides pharmaguideline.com | Forms thiazolium cations. pharmaguideline.com |

| Friedel-Crafts Alkylation | Phenol Ring | Alkyl halide, Lewis acid (e.g., AlCl₃) youtube.comlibretexts.org | Prone to polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com Not suitable for strongly deactivated rings. youtube.com |

| Friedel-Crafts Acylation | Phenol Ring | Acyl chloride, Lewis acid (e.g., AlCl₃) libretexts.org | Introduces a deactivating acyl group, preventing polyacylation. libretexts.org |

| Ruthenium-Catalyzed C-H Acylation | Phenol Ring | Aldehyde, Ruthenium catalyst nih.gov | Highly regioselective for the ortho position; avoids harsh Lewis acids. nih.gov |

Formation of Azo-Thiazole Derivatives

The synthesis of azo-thiazole derivatives from this compound involves a diazo-coupling reaction. This process typically begins with the diazotization of an amino-substituted thiazole to form a diazonium salt. This electrophilic diazonium salt is then reacted with a coupling component, in this case, the electron-rich this compound. nih.govrsc.org

The diazotization step is usually carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite. nih.govmdpi.com The subsequent coupling reaction with the phenol derivative proceeds via electrophilic aromatic substitution, with the azo group typically attaching to the para position of the phenol ring. nih.gov If the para position is blocked, the coupling may occur at an available ortho position. nih.gov

This methodology allows for the creation of a diverse range of azo dyes incorporating the thiazole scaffold, which are of interest for their chromophoric properties. rsc.orgekb.eg The synthesis of these compounds is often straightforward and economical. rsc.org

Table 3: General Steps for Azo-Thiazole Derivative Formation To display the table, click on the headers to sort the data.

| Step | Process | Typical Reagents | Key Conditions |

|---|---|---|---|

| 1 | Diazotization | Amino-thiazole, Sodium Nitrite (NaNO₂), Acid (e.g., HCl, H₂SO₄) nih.govmdpi.com | Low temperature (0-5 °C) nih.govmdpi.com |

| 2 | Coupling | Diazonium salt, this compound (or other coupling component) nih.govrsc.org | Electrophilic aromatic substitution; coupling at ortho/para position of the phenol. nih.gov |

Reaction Optimization and Process Monitoring Techniques

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its analogues. Key parameters that are often adjusted include temperature, reaction time, solvent, and catalyst concentration. For instance, in the synthesis of benzoxazole (B165842) derivatives, microwave-assisted coupling has been shown to be effective, with optimal conditions being a reaction temperature of 250 °C for 2 minutes. nih.gov

The progress of these synthetic reactions can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and widely used method for real-time analysis of reaction progress, including solid-phase syntheses. thieme.de High-performance liquid chromatography (HPLC) is also employed to confirm the purity of the synthesized compounds. nih.gov

For structural elucidation and characterization of the final products, a combination of spectroscopic methods is typically used. These include:

Fourier-Transform Infrared (FT-IR) Spectroscopy to identify functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) to determine the chemical structure and connectivity of atoms. nih.gov

Mass Spectrometry (MS) to confirm the molecular weight of the compound. mdpi.com

UV-Visible Spectroscopy to study the electronic properties of the molecules, particularly for colored compounds like azo dyes. nih.gov

In some cases, X-ray crystallography is used to determine the precise three-dimensional structure of the synthesized molecules in the solid state. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 1,3 Thiazol 2 Yl Phenol Derivatives

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of 2-(1,3-thiazol-2-yl)phenol derivatives reveals characteristic absorption bands corresponding to the vibrations of the phenolic and thiazole (B1198619) moieties.

Key vibrational frequencies arise from the stretching and bending of specific bonds. A prominent and broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. nih.govnih.gov The broad nature of this peak indicates intermolecular or intramolecular hydrogen bonding. The intramolecular hydrogen bond between the phenolic proton and the nitrogen atom of the thiazole ring is a significant structural feature of this compound class. nih.gov

The aromatic C-H stretching vibrations of both the phenol (B47542) and thiazole rings appear in the 3100-3000 cm⁻¹ region. scielo.org.za The stretching vibrations corresponding to the C=C and C=N bonds of the aromatic systems are found in the 1610-1450 cm⁻¹ range. nih.govnih.gov Specifically, absorptions between 1530 cm⁻¹ and 1520 cm⁻¹ can be attributed to C=C and C=N stretching. nih.govnih.gov

Vibrations involving the C-S bond of the thiazole ring are typically found at lower frequencies, often in the 800-600 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds also provide structural information and appear in the fingerprint region (below 1400 cm⁻¹). For instance, a band around 1250 cm⁻¹ can be assigned to the O-H bending vibration. nih.gov

Table 1: Typical FT-IR Vibrational Frequencies for this compound Derivatives

| Frequency Range (cm⁻¹) | Assignment | Type of Vibration |

| 3400-3200 (broad) | Phenolic O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 1610-1520 | Aromatic C=C and C=N | Stretching |

| ~1250 | Phenolic O-H | Bending |

| 800-600 | Thiazole C-S | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, the precise connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the phenolic hydroxyl proton, the four protons on the phenol ring, and the two protons on the thiazole ring.

The phenolic -OH proton typically appears as a broad singlet in the downfield region of the spectrum, often between δ 9.0 and δ 13.0 ppm, with its exact chemical shift being highly dependent on solvent and concentration. The significant downfield shift is indicative of strong intramolecular hydrogen bonding with the thiazole nitrogen.

The protons of the thiazole ring, H4' and H5', are expected to appear as doublets due to their coupling to each other. Based on data for unsubstituted thiazole, where H5 is at ~7.4 ppm and H4 is at ~8.0 ppm (in CDCl₃), these protons in the derivative are expected in a similar range, typically between δ 7.0 and δ 8.0 ppm. researchgate.net The protons on the substituted phenol ring will appear as complex multiplets in the aromatic region (δ 6.8-7.8 ppm), with their specific splitting patterns and chemical shifts determined by their position relative to the hydroxyl and thiazole substituents.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 9.0 - 13.0 | broad singlet | - |

| H4' (Thiazole) | 7.8 - 8.0 | doublet | ~3.0-3.5 |

| H5' (Thiazole) | 7.3 - 7.5 | doublet | ~3.0-3.5 |

| H3/H4/H5/H6 (Phenol) | 6.8 - 7.8 | multiplet | - |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected.

The carbon atom of the thiazole ring attached to the phenol group (C2') is highly deshielded and is expected to resonate far downfield, typically in the range of δ 165-170 ppm. nih.gov The other two thiazole carbons, C4' and C5', would appear further upfield in the aromatic region. The carbon atom of the phenol ring bearing the hydroxyl group (C1) is also deshielded, appearing around δ 155-160 ppm. The carbon attached to the thiazole ring (C2) will also be downfield-shifted. The remaining four carbons of the phenol ring and the two other carbons of the thiazole ring will resonate within the typical aromatic region of δ 115-145 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2' (Thiazole, C-S-N) | 165 - 170 |

| C1 (Phenol, C-OH) | 155 - 160 |

| C4' (Thiazole) | 140 - 145 |

| C2 (Phenol, C-Thiazole) | 125 - 135 |

| C5' (Thiazole) | 120 - 125 |

| C3/C4/C5/C6 (Phenol) | 115 - 130 |

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguous assignment and structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In the spectrum of this compound, a cross-peak would be observed between the H4' and H5' protons of the thiazole ring, confirming their connectivity. It would also reveal the coupling network among the adjacent protons on the phenol ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its attached carbon signal. For example, the proton signal at δ ~7.9 ppm could be definitively assigned to C4' of the thiazole ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the H6 proton of the phenol ring and the C2' carbon of the thiazole ring, unequivocally proving the link between the two rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound and its derivatives is characterized by strong absorption bands in the UV region, typically between 300 and 350 nm. nih.gov These absorptions are primarily attributed to π → π* electronic transitions within the conjugated aromatic system formed by the phenol and thiazole rings. nih.govresearchgate.net

A key photophysical phenomenon in this class of compounds is Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon photoexcitation, the phenolic proton can be transferred to the nitrogen atom of the thiazole ring, forming a transient keto-tautomer. This process is facilitated by the pre-existing intramolecular hydrogen bond. The enol form absorbs light (e.g., around 335 nm for a related benzothiazole (B30560) derivative), and the resulting excited keto form emits light at a much longer wavelength (e.g., around 470 nm), leading to a large Stokes shift. nih.gov This property makes these compounds interesting as fluorescent probes and molecular sensors. The primary absorption is associated with the S₀ → S₁ transition of the stable enol form. nih.gov

Table 4: Typical Electronic Absorption Data for 2-(Hydroxyphenyl)thiazole Derivatives

| Compound Class | Absorption Maxima (λmax, nm) | Associated Transition |

| 2-(2'-Hydroxyphenyl)benzothiazole | ~335 | π → π* (S₀ → S₁) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₇NOS, Molecular Weight: 177.23 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 177.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely involve the stable aromatic rings.

Loss of CO: A common fragmentation for phenols is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, which would result in a fragment ion at m/z = 149 ([M-28]⁺). docbrown.info

Thiazole Ring Cleavage: The thiazole ring can undergo cleavage. For example, cleavage of the C-S and C-N bonds could lead to the formation of characteristic fragment ions. Studies on other arylthiazoles have shown that cleavage of the thiazole ring is a prominent fragmentation pathway. researchgate.netnih.gov

Formation of Phenoxy Cation: Loss of the thiazole moiety could lead to a phenoxy-type cation or related fragments. The simple phenol molecular ion is observed at m/z 94. docbrown.info

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 177 | Molecular Ion ([M]⁺) | [C₉H₇NOS]⁺ |

| 149 | Loss of CO from molecular ion | [C₈H₇NS]⁺ |

| 94 | Phenol radical cation | [C₆H₆O]⁺ |

| 93 | Loss of H from phenol fragment | [C₆H₅O]⁺ |

| 84 | Thiazole ring fragment | [C₃H₂NS]⁺ |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this method provides critical insights into their molecular structure, preferred tautomeric forms, and the complex network of non-covalent interactions that govern their crystal packing.

Derivatives of this compound, particularly Schiff bases formed from 2-aminothiazole (B372263) or its analogs, can exist in different tautomeric forms, primarily the enol-imine and keto-amine forms. The position of the phenolic proton is key; it can remain on the oxygen atom (enol form) or transfer to the nitrogen atom of the thiazole ring or the imine group (keto form).

Single-crystal X-ray diffraction studies have definitively shown that these compounds predominantly exist in the enol-imine tautomeric form in the solid state. nih.gov This preference is stabilized by the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (N). nih.gov This interaction creates a stable six-membered ring, a common feature in o-hydroxy Schiff bases.

The molecular conformation is generally found to be nearly planar. For instance, in 2-[(1,3-benzothiazol-2-yl)iminomethyl]phenol (B11952129), the dihedral angle between the benzothiazole and the o-hydroxy benzyl (B1604629) rings is minimal, often around 2.81°. nih.gov This planarity is attributed to the extensive π-conjugation across the molecule, which is facilitated by the intramolecular hydrogen bond. nih.gov The configuration around the C=N imine bond is typically observed to be E (trans), which positions the phenolic ring and the thiazole moiety on opposite sides of the double bond, a conformation favored by the formation of the intramolecular O—H⋯N hydrogen bond. nih.gov

Computational studies have also explored the intramolecular hydrogen bond in the parent 2-(thiazol-2-yl)phenol, suggesting that this interaction has characteristics typical of a covalent interaction, further stabilizing the enol form. nih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by the interplay of various intermolecular forces. X-ray diffraction analysis provides precise lattice parameters (a, b, c, α, β, γ) and the space group, which define the unit cell of the crystal.

Derivatives of this compound crystallize in various crystal systems, including orthorhombic and monoclinic systems. nih.govnih.gov For example, the compound 2-[(1,3-benzothiazol-2-yl)iminomethyl]phenol crystallizes in the orthorhombic space group Pbca. nih.gov Another derivative, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, crystallizes in the monoclinic space group P2₁/c. nih.gov

The packing of these molecules is often consolidated by a combination of hydrogen bonds and other non-covalent interactions like π–π stacking. nih.gov In many structures, molecules are linked into dimers, chains, or more complex three-dimensional networks. nih.govmdpi.com The specific arrangement is highly dependent on the substituents present on the thiazole and phenol rings.

Below is a table summarizing crystallographic data for representative derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol nih.gov | C₁₄H₁₀N₂OS | Orthorhombic | Pbca | 12.150(2) | 8.9578(15) | 22.026(4) | 2397.4(7) | 8 |

| 4-(1,3-Thiazolidin-2-yl)phenol nih.gov | C₉H₁₁NOS | Orthorhombic | Pbcn | 12.3638(6) | 8.9683(5) | 15.8249(8) | 1754.7(2) | 8 |

| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole nih.gov | C₆H₅N₃S₃ | Monoclinic | P2₁/c | 11.231(2) | 11.168(2) | 7.608(2) | 910.1(3) | 4 |

| 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one nih.gov | C₁₂H₁₃N₃O₂S | Monoclinic | P2₁/n | 10.5901(4) | 11.3323(4) | 10.7410(4) | 1279.03(8) | 4 |

Z = number of molecules in the unit cell.

Hydrogen bonds are crucial in defining the molecular conformation and the supramolecular architecture of this compound derivatives. Both intramolecular and intermolecular hydrogen bonds are commonly observed.

Intramolecular Hydrogen Bonding: As discussed previously, a strong intramolecular O—H⋯N hydrogen bond is a defining feature of these molecules, locking the conformation into a planar enol-imine tautomer. nih.gov This bond is characterized by a short donor-acceptor distance and is critical for the stability of the molecule.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are further connected by a network of weaker intermolecular hydrogen bonds. These can include classical N—H⋯O and O—H⋯N interactions as well as non-classical C—H⋯O, C—H⋯N, and C—H⋯S interactions. nih.govnih.govnih.gov

The table below details the hydrogen bond geometries for a representative compound.

Hydrogen Bond Geometry (Å, °) for 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol nih.gov

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

| O1—H1⋯N1 (Intra) | 0.82 | 1.83 | 2.565(2) | 149 |

| C10—H10⋯O1 (Inter) | 0.93 | 2.58 | 3.428(3) | 152 |

| C13—H13⋯N1 (Inter) | 0.93 | 2.61 | 3.491(3) | 159 |

D = Donor atom, H = Hydrogen atom, A = Acceptor atom.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a unique space for each molecule. The surface is colored based on different properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. nih.gov

For derivatives of this compound, red spots on the dnorm mapped surface indicate close intermolecular contacts, primarily corresponding to hydrogen bonds. nih.govnih.gov This analysis provides a visual confirmation of the hydrogen bonding networks identified by diffraction data.

For thiazole-containing heterocyclic compounds, the most significant contributions to the crystal packing typically come from H⋯H, N⋯H/H⋯N, S⋯H/H⋯S, and C⋯H/H⋯C contacts. nih.govnih.gov

H⋯H contacts: These are generally the most abundant, representing van der Waals forces, and often account for a large percentage of the surface area (e.g., 47.0% in one benzothiazole derivative). nih.gov

N⋯H/H⋯N contacts: These appear as distinct "spikes" on the fingerprint plot and are characteristic of strong C—H⋯N or O—H⋯N hydrogen bonds. nih.gov

The quantitative data derived from fingerprint plots allow for a detailed comparison of the packing forces in different derivatives, revealing how subtle changes in the molecular structure can influence the entire supramolecular assembly.

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiazole Derivative nih.gov

| Interaction Type | Contribution (%) |

| N⋯H/H⋯N | 24.3 |

| S⋯H/H⋯S | 21.1 |

| H⋯H | 17.7 |

| S⋯C/C⋯S | 9.7 |

| C⋯H/H⋯C | 6.9 |

| S⋯N/N⋯S | 5.4 |

| Other | 14.9 |

This detailed analysis of non-covalent interactions is crucial for understanding the solid-state properties of these compounds and for the rational design of new materials in crystal engineering. nih.gov

Theoretical and Computational Chemistry Investigations of 2 1,3 Thiazol 2 Yl Phenol Systems

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for examining the structural and electronic characteristics of organic molecules, including those with thiazole (B1198619) moieties. irjweb.com Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to model the compound's properties in different phases, such as in a vacuum or in solution. mdpi.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For systems related to 2-(1,3-Thiazol-2-yl)phenol, such as 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol (B11952129), DFT calculations reveal a nearly planar structure. nih.gov This planarity is often attributed to π-conjugation across the molecule. nih.gov

In a study of a similar compound, C14H10N2OS, the dihedral angle between the two aromatic rings (benzene and the benzene (B151609) part of benzothiazole) was found to be a mere 2.81(9)°. nih.gov This indicates significant electronic delocalization between the phenol (B47542) and thiazole ring systems. The bond lengths calculated through DFT often show good agreement with experimental data from X-ray crystallography, confirming the accuracy of the theoretical models. For instance, the C=N bond is typically found to be in an E configuration, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole nitrogen atom. nih.gov

| Parameter | Description | Typical Finding |

| Molecular Geometry | Overall 3D structure | Often nearly planar, facilitating π-conjugation. nih.gov |

| Dihedral Angle | Torsion angle between phenol and thiazole rings | Small angles indicate co-planarity. A value of 2.81° was found for a related benzothiazole (B30560) derivative. nih.gov |

| Hydrogen Bonding | Intramolecular interactions | An O—H⋯N hydrogen bond is commonly observed, contributing to structural stability. nih.gov |

| Bond Lengths | Distances between atoms | C=N and C-S bond lengths are consistent with their double and single bond character, respectively. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. ossila.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

For thiazole derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenol ring and the sulfur atom of the thiazole. The LUMO, conversely, is often distributed over the electron-accepting thiazole ring and adjacent π-systems. mdpi.comyoutube.com This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation.

DFT calculations on a thiazole derivative in different phases showed HOMO-LUMO energy gaps of 4.573 eV (gaseous), 4.677 eV (aqueous), and 4.673 eV (acetone), indicating that the solvent can influence the electronic properties. researchgate.net A smaller energy gap generally implies higher reactivity and easier electronic transitions.

| Parameter | Value (eV) - Gaseous | Value (eV) - Aqueous | Value (eV) - Acetone |

| HOMO Energy | Data not available | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available | Data not available |

| HOMO-LUMO Gap (ΔE) | 4.573 researchgate.net | 4.677 researchgate.net | 4.673 researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are targets for nucleophilic attack. irjweb.com Green areas represent neutral potential.

In systems like this compound, the MEP map typically shows a significant negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, identifying them as nucleophilic centers. irjweb.com The hydrogen atom of the phenolic hydroxyl group exhibits a strong positive potential, marking it as an electrophilic site and a hydrogen bond donor. irjweb.com This visualization confirms the reactive sites inferred from other analyses and provides a clear picture of the molecule's charge landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular bonding, charge delocalization, and hyperconjugative interactions. nih.gov It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) - Example System |

| π(Phenyl Ring) | π(Thiazole Ring) | 23.31 mdpi.com |

| π(Thiazole Ring) | π(Acceptor Moiety) | 40.80 mdpi.com |

| n(Oxygen) | π*(Phenyl Ring) | 44.70 mdpi.com |

Note: Data is for related thiazole azo dye systems and illustrates typical interactions.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org Global descriptors apply to the molecule as a whole, while local descriptors identify reactivity at specific atomic sites. scielo.org.mx

Global Reactivity Descriptors: These are calculated from the energies of the frontier orbitals (HOMO and LUMO) or from the ionization potential (I) and electron affinity (A). Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net

Local Reactivity Descriptors: Fukui functions, f(r), are the most prominent local descriptors. They indicate the change in electron density at a specific point when the total number of electrons in the system changes. frontiersin.org This allows for the identification of the most reactive sites for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). chemrxiv.orgscielo.org.mx For molecules with multiple reactive sites, condensed Fukui parameters are preferred for modeling reactivity. researchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Electron escaping tendency. mdpi.com |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ2/2η | Global electrophilic nature of a molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their electronically excited states. rsc.org It is particularly effective for predicting UV-visible absorption and emission spectra. mdpi.comresearchgate.net

For phenolic thiazole derivatives, TD-DFT is instrumental in studying photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net In ESIPT, a proton is transferred from the phenolic hydroxyl group to the thiazole nitrogen atom upon photoexcitation. This process leads to the formation of a keto-tautomer, which often fluoresces at a much longer wavelength (a large Stokes shift) compared to the normal enol form.

TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and major orbital contributions for electronic transitions. Studies on related systems have shown that the calculated electronic spectra are often in good agreement with experimental observations. researchgate.net By analyzing the changes in geometry and hydrogen bond strength between the ground state (S₀) and the first excited state (S₁), TD-DFT confirms that the intramolecular hydrogen bond is typically strengthened in the excited state, which facilitates the ESIPT process. nih.gov

Prediction of UV-Vis Spectra and Electronic Transitions

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of this compound systems. These methods allow for the determination of electronic transition energies, oscillator strengths, and the nature of the molecular orbitals involved.

For thiazole derivatives, TD-DFT calculations can accurately forecast the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. For instance, studies on various thiazole chromophores have shown that the calculated λmax values in the gas phase can range from 480 to 488 nm. pku.edu.cn These transitions are often characterized as π-π* and n-π* transitions, arising from the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za The specific functional and basis set used in the DFT calculations, such as B3LYP with 6-31G(d,p) or 6-311+G(d,p), can influence the accuracy of these predictions. scielo.org.zaresearchgate.net

The solvent environment can also significantly impact the UV-Vis spectra. Computational models can simulate these effects, often revealing a red-shift (bathochromic shift) in the absorption wavelength as the solvent polarity increases, which is indicative of a change in the energy gap between the ground and excited states. pku.edu.cn For example, the absorption peaks for some thiazole derivatives have been observed to shift to longer wavelengths in more polar solvents. nih.gov

Below is a table summarizing representative predicted UV-Vis spectral data for thiazole-containing compounds from computational studies.

| Compound Class | Computational Method | Predicted λmax (nm) | Nature of Transition |

| Thiazole Chromophores | TD-DFT/B3LYP/6-31+G | 480 - 488 | π-π |

| (2Z, 5Z)-thiazolidin-4-one derivative | TD-DFT/B3LYP/6-31G(d,p) | 342.90, 405.85 | π-π* and n-π |

| Polyphenolic Compounds | TD-DFT/B3LYP/3-21G | 235.61 | π-π |

This table is illustrative and compiles data from various thiazole-containing systems to demonstrate the application of computational methods.

Assessment of Non-Linear Optical (NLO) Properties

Computational chemistry provides a powerful tool for the assessment of the non-linear optical (NLO) properties of molecules like this compound. NLO materials are of significant interest for applications in optoelectronics and photonics. Theoretical calculations can predict key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Density Functional Theory (DFT) is a commonly employed method for calculating NLO properties. pku.edu.cn By applying a finite field approach, the components of the dipole moment, polarizability, and hyperpolarizabilities can be determined. dtic.mil For thiazole-based derivatives, these calculations have revealed that molecules with specific functional groups, such as active hydroxy-ethyl, alkoxy-ethyl, fluoro-ethyl, and amino-ethyl groups, can exhibit high β values. pku.edu.cn

Studies have shown that the calculated first hyperpolarizability (β) for some thiazole chromophores can be in the range of 1.6×10⁻²⁸ esu, which shows good agreement with experimental results. pku.edu.cn The magnitude of β is often related to the extent of intramolecular charge transfer, which can be analyzed through the examination of molecular orbitals. A larger difference in the dipole moments between the ground and excited states typically leads to a larger β value.

The table below presents representative calculated NLO data for thiazole derivatives.

| Compound Class | Computational Method | First Hyperpolarizability (β) (esu) |

| Thiazole Chromophores with active functional groups | DFT/B3LYP/6-31+G* | ~1.6×10⁻²⁸ |

This table provides an example of the type of data generated from computational NLO studies on thiazole-containing molecules.

Computational Studies of Intermolecular Interactions

Computational methods are essential for understanding the non-covalent interactions that govern the formation of supramolecular assemblies involving this compound systems. These studies provide quantitative insights into the strength and nature of these interactions.

Binding Energy Calculations for Non-Covalent Interactions

The binding energy of non-covalent interactions, such as hydrogen bonds and π-π stacking, can be accurately calculated using various quantum chemical methods. These calculations are crucial for understanding the stability of molecular complexes and crystal packing.

For thiazole-containing systems, computational studies have been used to investigate interactions with other molecules, such as carbon dioxide. rsc.orgresearchgate.net These studies have identified that the stability of such complexes can arise from a combination of interactions, including C···N tetrel-bonds and C–H···O hydrogen bonds. rsc.orgresearchgate.net The binding energy for these types of interactions can be on the order of several kJ/mol. For instance, in a thiazole-CO₂ complex, the interaction energy is significant enough to lead to a stable structure. researchgate.net The energy of cation-π interactions can range from 2 to 13 kcal/mol, while anion-π and C-H···π interactions are generally weaker, often around 1 kcal/mol. nih.gov

Quantitative Analysis of Supramolecular Assemblies

Beyond the calculation of binding energies, computational chemistry allows for a detailed quantitative analysis of the geometry and electronic structure of supramolecular assemblies. Techniques like Natural Bond Orbital (NBO) analysis and Symmetry-Adapted Perturbation Theory (SAPT) can elucidate the nature of the non-covalent interactions. rsc.orgresearchgate.net

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a ligand, such as a this compound derivative, to a biological receptor, typically a protein. These studies are fundamental in drug discovery and design.

In molecular docking, the ligand is placed into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. This allows for the identification of the most probable binding mode and can provide a semi-quantitative prediction of the binding strength.

Numerous studies have employed molecular docking to investigate the interaction of thiazole derivatives with various biological targets. mdpi.comnih.govnih.gov For example, thiazole-containing compounds have been docked into the active sites of enzymes like tubulin and various pathogen-related proteins to explore their potential as inhibitors. mdpi.comnih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. nih.gov The results of docking studies can guide the synthesis of new derivatives with improved binding affinity and biological activity. semanticscholar.orgnih.gov

The table below summarizes the types of information obtained from molecular docking studies of thiazole derivatives.

| Biological Target | Key Interactions Observed | Predicted Outcome |

| Pathogen Proteins | Hydrogen bonding, hydrophobic interactions | Potential antimicrobial activity |

| Tubulin | Interactions with the colchicine (B1669291) binding site | Potential anticancer activity |

| Butyrylcholinesterase (BChE) | Pi-pi stacking with Trp82, H-bond with Tyr128 | Potential for Alzheimer's disease treatment |

This table is a generalized representation of findings from various molecular docking studies on thiazole-based compounds.

Coordination Chemistry and Supramolecular Assemblies of 2 1,3 Thiazol 2 Yl Phenol Ligands

Ligand Design Principles and Coordination Modes

The design of 2-(1,3-thiazol-2-yl)phenol-based ligands is centered around the strategic placement of donor atoms to facilitate chelation, forming stable metallacyclic rings. The inherent electronic and steric properties of the thiazole (B1198619) and phenol (B47542) moieties, along with the nature of any substituents, play a crucial role in determining the coordination behavior and the resulting geometry of the metal complexes.

Bidentate Coordination: The most common coordination mode for this compound and its simple derivatives is as a bidentate ligand. Chelation typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the thiazole ring, forming a stable five-membered chelate ring. This bidentate N,O-coordination is prevalent in complexes with various transition metals. For instance, Schiff base ligands derived from the condensation of 2-aminothiazole (B372263) derivatives with salicylaldehyde (B1680747) act as bidentate ligands, coordinating through the phenolic oxygen and the imine nitrogen.

Tridentate and Polydentate Coordination: By introducing additional donor functionalities, the chelating ability of the this compound scaffold can be expanded. For example, the incorporation of a pyridyl group can lead to a tridentate N,N,O donor set. Azo-substituted derivatives of thiazolyl phenols have been shown to act as tridentate [N,N,O] donor ligands, binding through the phenolate (B1203915) oxygen, one of the azo nitrogen atoms, and the thiazole nitrogen atom. This versatility allows for the construction of more complex coordination architectures and the stabilization of different metal ion geometries.

Substituents on either the phenolic or the thiazole ring can significantly influence the electronic and steric environment of the coordination pocket, thereby affecting the geometry and stability of the resulting metal complexes.

Electronic Effects: Electron-donating groups on the phenol ring can increase the electron density on the phenolic oxygen, enhancing its donor capacity and potentially strengthening the metal-oxygen bond. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, which may influence the stability of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-type ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the aid of a base to facilitate the deprotonation of the phenolic hydroxyl group.

A wide array of transition metal complexes have been synthesized using ligands derived from this compound. Schiff base derivatives have been extensively used to form complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.govresearchgate.net These complexes are often prepared by refluxing the ligand and the corresponding metal chloride or acetate (B1210297) salt in an ethanolic or methanolic solution. mdpi.com The resulting complexes are typically colored solids, stable at room temperature, and soluble in organic solvents like DMF and DMSO. The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand). nih.govresearchgate.net Complexes with other metals such as Mn(II), Ag(I), Fe(III), and Cd(II) have also been reported, showcasing the broad applicability of this ligand class.

The coordination geometry of the metal center in these complexes is determined by a combination of factors including the nature of the metal ion, the denticity of the ligand, and the stoichiometry of the complex. For many divalent transition metal ions like Co(II), Ni(II), and Zn(II) with a 1:2 metal-to-ligand ratio, a distorted octahedral geometry is commonly observed. nih.govresearchgate.net In these cases, two tridentate ligands can occupy the six coordination sites, or in the case of bidentate ligands, additional solvent molecules or counter-ions may complete the coordination sphere.

For example, Ni(II) complexes with certain thiazole-derived Schiff base ligands have been reported to adopt an octahedral geometry. Similarly, Co(II) and Zn(II) complexes with related ligands have also been characterized as having octahedral structures. nih.gov In some instances, particularly with Cu(II), square pyramidal or distorted square planar geometries can be observed due to the Jahn-Teller effect.

| Metal Ion | Ligand Type | Coordination Geometry |

|---|---|---|

| Ni(II) | Thiazole Schiff Base | Octahedral |

| Co(II) | Thiazole Schiff Base | Octahedral |

| Zn(II) | Thiazole Schiff Base | Octahedral |

| Cu(II) | Thiazole Schiff Base | Square Pyramidal / Distorted Octahedral |

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. Upon complexation, the broad band corresponding to the phenolic O-H stretching vibration, typically observed around 3400 cm⁻¹ in the free ligand, disappears, indicating deprotonation and coordination of the phenolic oxygen. iicbe.org Furthermore, a shift in the C=N stretching frequency of the thiazole ring or an imine bond in Schiff base derivatives to lower or higher wavenumbers is indicative of the nitrogen atom's involvement in coordination. New bands appearing in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. The spectra of the free ligands typically show intense bands in the UV region due to π-π* and n-π* transitions within the aromatic and thiazole rings. Upon complexation, these bands may shift (either bathochromically or hypsochromically). More importantly, for transition metal complexes with d-electrons, the appearance of new, weaker absorption bands in the visible region is indicative of d-d electronic transitions. The position and number of these d-d bands can help in assigning the geometry of the complex. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions.

| Technique | Observation in Free Ligand | Change Upon Complexation | Inference |

|---|---|---|---|

| FTIR | Broad ν(O-H) band ~3400 cm⁻¹ | Disappearance of ν(O-H) band | Deprotonation and coordination of phenolic oxygen |

| FTIR | ν(C=N) of thiazole/imine | Shift in ν(C=N) frequency | Coordination of nitrogen atom |

| FTIR | - | New bands in far-IR region | Formation of M-O and M-N bonds |

| UV-Vis | Intense π-π* and n-π* bands | Shift in ligand-centered bands | Electronic perturbation upon coordination |

| UV-Vis | - | New weak bands in the visible region | d-d electronic transitions, indicative of geometry |

Formation of Coordination Polymers and Supramolecular Networks

The ligand this compound and its derivatives are versatile building blocks in the construction of coordination polymers and supramolecular networks. The presence of a phenolic hydroxyl group and a nitrogen atom in the thiazole ring provides an ideal N,O-bidentate chelation site for metal ions. This coordination, combined with weaker intermolecular forces, directs the assembly of molecules into extended one-, two-, or three-dimensional architectures. The resulting solid-state structures are governed by a combination of strong metal-ligand bonds and more subtle interactions such as hydrogen bonding and π-π stacking.

Design and Self-Assembly Mechanisms

The formation of complex supramolecular structures from this compound-type ligands is a process driven by coordination-based self-assembly. nih.gov This strategy is fundamental in creating functional molecular architectures from metal ions and organic ligands. nih.gov Metal-phenolic networks (MPNs) are a prominent class of materials stabilized by the chelation between metal ions and phenolic compounds. nih.gov The design of these networks relies on the predictable coordination chemistry of the ligand's functional groups and the chosen metal center.

The self-assembly mechanism can be intricate, often influenced by reaction conditions such as pH, solvent, and temperature. For instance, in related metal-flavonoid systems, pH control can dictate which coordination sites on a multi-functional ligand are utilized. nih.gov At lower pH, certain groups like a maltol (B134687) group might be the dominant coordination site, while at neutral or higher pH, catechol groups may be preferred, leading to different cross-linking densities and network properties. nih.gov This principle of site-selective coordination highlights how environmental factors can be used to tailor the final structure and properties of the resulting coordination material. nih.gov

Furthermore, the inherent structure of the ligand itself plays a crucial role in pre-organizing the assembly. In many related Schiff base derivatives of phenolic thiazoles, a strong intramolecular hydrogen bond forms between the phenolic proton and the nitrogen atom of the adjacent imine or azole ring. nih.govnih.gov This interaction promotes a planar conformation of the molecule, which is favorable for efficient packing and the formation of extended π-stacking interactions in the solid state. nih.gov This pre-organization is a key design element that facilitates the construction of ordered supramolecular assemblies. nih.gov The self-assembly of certain thiazolidinyl-thiolate metal complexes into trimeric clusters upon anion exchange further illustrates how ligand design and reaction conditions can direct the formation of specific, complex architectures. nih.govrsc.org

Role of Hydrogen Bonding and π-Stacking in Solid-State Architectures

Non-covalent interactions, particularly hydrogen bonding and π-stacking, are critical in defining the final three-dimensional architecture of coordination compounds derived from this compound and its analogs. nih.govrsc.org These forces dictate how individual molecules or coordination units pack in the crystal lattice, extending the structure into higher-dimensional networks.

In addition to these intramolecular forces, intermolecular hydrogen bonds are instrumental in linking adjacent molecules. nih.gov Interactions such as C—H⋯O and C—H⋯N bonds often connect individual units into chains or layers, providing stability to the crystal structure. nih.gov In the crystal structure of 4-(1,3-Thiazolidin-2-yl)phenol, a related compound, molecules are connected by both N—H⋯O and O—H⋯N hydrogen bonds, which first form centrosymmetric pairs that are then linked into extended layers. nih.gov

π-Stacking: Aromatic rings within the ligands, including the phenol and thiazole moieties, participate in π-π stacking interactions. These interactions are a significant cohesive force in the solid state, often working in concert with hydrogen bonds to build the supramolecular assembly. For example, in a polymorph of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol, centrosymmetric dimeric aggregates formed by C—H⋯O interactions are further linked into columns by π-π interactions between the thiazole and benzene (B151609) rings. nih.gov The distance between the centroids of these interacting rings was measured to be 3.8256 (10) Å. nih.gov In some coordination polymers, π-π stacking can extend a 2D network into a 3D supramolecular structure. nih.gov The interplay between hydrogen bonding and π-stacking is therefore a determining factor in the crystal engineering of these compounds. rsc.org

Table 1: Non-covalent Interactions in the Solid-State Architectures of Thiazol-2-yl-phenol Analogs

| Interaction Type | Role in Structure | Example Compound(s) | Citation |

| Intramolecular O—H⋯N | Promotes molecular planarity, pre-organizes for assembly. | 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol (B11952129) | nih.govnih.gov |

| Intermolecular C—H⋯O | Links molecules into chains or layers, stabilizing the crystal. | 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol | nih.govnih.gov |

| Intermolecular N—H⋯O / O—H⋯N | Forms centrosymmetric pairs and extended layers. | 4-(1,3-Thiazolidin-2-yl)phenol | nih.gov |

| π-π Stacking | Links molecular units into columns or 3D networks. | 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol | nih.gov |

Advanced Functional Applications and Mechanism Oriented Research

Chemosensor Development for Ion Detection

The development of chemosensors based on the 2-(1,3-thiazol-2-yl)phenol framework has garnered significant attention due to their ability to selectively detect various metal ions. These sensors are crucial for environmental monitoring, biological imaging, and industrial process control.

Design Strategies for Selective Metal Ion Sensing (e.g., Al³⁺, Zn²⁺, Cu²⁺)

The design of selective metal ion sensors often involves the modification of the this compound molecule to create specific binding sites for the target ions. For instance, Schiff base derivatives of 2-aminobenzothiazole (B30445) have been prepared to serve as intermediate ligands for complexation with a variety of metals. nih.gov The strategic placement of donor atoms like nitrogen and oxygen allows for the formation of stable coordination complexes with metal ions such as Al³⁺, Zn²⁺, and Cu²⁺. The selectivity of these sensors is dictated by factors such as the size of the ion, its charge density, and the geometry of the coordination sphere.

Derivatives of this compound can be synthesized to exhibit high selectivity for specific ions. For example, a conjugated polymer containing a benzothiazole (B30560) moiety has been developed as a colorimetric and fluorescent chemosensor with high selectivity for fluoride ions, operating through a Si-O bond cleavage reaction. bohrium.com Similarly, imidazole-thiazole-based dual chemosensors have been designed for the detection of Cu²⁺ and Co²⁺ ions.

Photophysical Mechanisms of Sensing (e.g., Turn-on Fluorescence, Photoinduced Electron Transfer (PET), Excited State Intramolecular Proton Transfer (ESIPT))

The detection mechanism of these chemosensors is often based on changes in their photophysical properties upon ion binding. Common mechanisms include:

Turn-on Fluorescence: In the absence of the target ion, the sensor molecule may be non-fluorescent or weakly fluorescent due to quenching processes. Upon binding to the ion, these quenching pathways are inhibited, leading to a significant enhancement in fluorescence intensity.

Photoinduced Electron Transfer (PET): This process involves the transfer of an electron from a donor part of the molecule to an excited fluorophore. The presence of a metal ion can suppress PET, thereby restoring the fluorescence of the sensor. For example, some thiazole-based sensors show significant fluorescence enhancement upon the addition of Zn²⁺ due to the inhibition of both PET and ESIPT processes. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT): ESIPT is a process where a proton is transferred within the molecule in its excited state, leading to a large Stokes shift. The binding of a metal ion can interfere with the ESIPT process, causing a change in the emission spectrum. The interplay between ESIPT and excimer formation has been observed in thiazole-based organic crystals, which can lead to phenomena like mechanochromism. springernature.com

The coupling of ESIPT with excimer formation is a complex phenomenon that has been studied in molecular crystals of thiazole (B1198619) derivatives. springernature.com This interaction can be influenced by the molecular packing in the crystal, with different emissions observed from the crystal surface versus the crystal kernel. springernature.com

Detection Limits and pH Response

The performance of a chemosensor is characterized by its detection limit and its response to changes in pH. The detection limit is the lowest concentration of an analyte that can be reliably detected. For phenolic compounds, various sensing methods have achieved low detection limits, with some electrochemical sensors reaching nanomolar and even picomolar ranges. researchgate.netmdpi.com For instance, a sensor for bisphenol A using nanodiamond-modified electrodes achieved a detection limit of 5 nM. researchgate.net Another sensor for 4-nitrophenol exhibited a low detection limit of 23 nM. researchgate.net

The pH of the medium can significantly influence the sensing performance. The protonation state of the phenol (B47542) and the thiazole nitrogen can affect both the binding affinity for the metal ion and the photophysical properties of the sensor. Therefore, the pH response of the sensor must be carefully evaluated. For instance, a fiber optic pH sensor has been developed with a linear, reversible, and repeatable response over a broad pH range from 4.5 to 13.0. researchgate.net

Table 1: Performance of Selected Phenolic Compound Sensors

| Analyte | Sensor Type | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| Phenol | Nanocarbon-GCE | <100 nM | Not Specified | researchgate.net |

| Bisphenol A | Nanodiamond-modified electrode | 5 nM | Not Specified | researchgate.net |

| 4-Nitrophenol | Ag2O-ZnO CNCs modified gold electrode | 23 nM | 0.4-26 µM & 28-326 µM | researchgate.net |

| 2,4,6-Trichlorophenol | GO-doped polymer | 1 nM | 5–2030 nM | mdpi.com |

| 2-Nitrophenol | GO-doped polymer | 4 nM | 0.04–3 µM | mdpi.com |

Catalytic Applications and Mechanistic Insights

Beyond sensing, this compound and its derivatives serve as versatile ligands in catalysis, facilitating a range of chemical transformations.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen and oxygen atoms in the this compound scaffold make it an excellent bidentate ligand for coordinating with various transition metals. These metal complexes can act as catalysts in both homogeneous and heterogeneous systems. Platinum metal complexes with diaminocarbene ligands, which can be derived from thiazole-2-amines, have shown significant applications in catalysis. rscf.rumdpi.com The catalytic activity is influenced by the electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the phenol and thiazole rings.

Reaction Mechanisms in Catalytic Transformations (e.g., Cross-Dehydrogenative Coupling)

One of the key catalytic transformations involving phenolic compounds is cross-dehydrogenative coupling (CDC). This reaction allows for the formation of C-C, C-N, or C-O bonds directly from two C-H or X-H bonds, offering an atom-economical approach to complex molecules.

The mechanism of CDC reactions can be complex and may involve radical or cationic intermediates. For instance, the O₂-mediated cross-dehydrogenative C-N bond formation between phenols and phenothiazines has been studied in detail, suggesting a biradical mechanism involving a persistent N-centered radical as a key intermediate. nih.gov In other cases, photocatalysis can be employed to achieve oxidative phenol cross-coupling, where an excited state photocatalyst oxidizes the phenol to generate a phenol radical. nih.gov

Electrochemical methods have also been developed for the C(sp²)-H/O-H cross-dehydrogenative coupling of phenols and tertiary anilines to form diaryl ethers under metal- and oxidant-free conditions. rsc.org

Photophysical Material Science